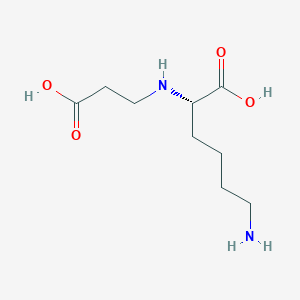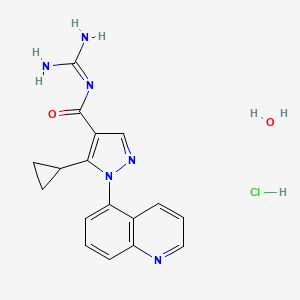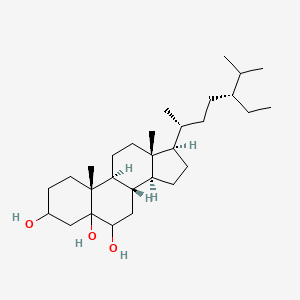
イソ酪酸ナトリウム
説明
Synthesis Analysis
Sodium isobutyrate can be synthesized through various chemical processes. One method involves the Schotten-Baumann condensation, using 2-aminoisobutyric acid, NaOH, and lauroyl chloride to produce sodium 2-laurylamido isobutyrate, showcasing the versatility of sodium isobutyrate derivatives in surfactant applications (Li et al., 2022). Another method includes the catalytic activity of sodium bisulfate in the synthesis of isobutyl esters, indicating the potential for efficient esterification processes involving sodium isobutyrate or its derivatives (Yu-qi, 2010).
Molecular Structure Analysis
Although specific molecular structure analysis of sodium isobutyrate in the provided research is limited, the synthesis and characterization methods (e.g., FTIR, MS, NMR) applied in its derivatives synthesis provide insights into its molecular structure and functionality. These methodologies affirm the compound's capacity to form complex structures and act as a functional precursor in various chemical reactions.
Chemical Reactions and Properties
Sodium isobutyrate participates in numerous chemical reactions, demonstrating a wide range of chemical properties. It is involved in the transformation into butyrate for the synthesis of even, straight-chain fatty acids, and its derivatives show significant surfactant properties, such as varying surface tensions and critical micelle concentrations (Řezanka et al., 1991). These properties are crucial for applications in chemical engineering and materials science.
Physical Properties Analysis
The research highlights the influence of temperature on the surface tension of sodium isobutyrate derivatives, indicating the compound's responsiveness to environmental conditions and its implications for industrial and scientific applications (Li et al., 2022).
Chemical Properties Analysis
Sodium isobutyrate and its derivatives exhibit a range of chemical properties, including the ability to act as surfactants with specific critical micelle concentrations and surface tensions. These characteristics are essential for understanding the compound's behavior in solution and its potential applications in surfactant and detergent formulations (Li et al., 2022).
科学的研究の応用
動物栄養と腸内健康
イソ酪酸ナトリウムは、特に離乳前の乳牛の子牛において、家畜の栄養添加剤として使用されます。 これは、若い動物の健康と成長に不可欠である、ルーメンと腸の微生物叢の発達を促進します . 動物飼料へのイソ酪酸ナトリウムの添加は、成長性能、ルーメンの発達、ホルモン分泌の改善を示しました .
炎症性腸疾患における治療役割
ヒト医学の文脈では、イソ酪酸ナトリウムは、炎症性腸疾患(IBD)の治療における治療的意味合いを持っています。 これは、粘膜バリアの維持を助け、腸上皮細胞のエネルギー源として機能し、抗炎症効果を示し、これらは腸の恒常性にとって重要です .
微生物叢のモジュレーション
イソ酪酸ナトリウムは、胃腸の微生物叢のモジュレーションに役割を果たします。 低い添加レベルでは、ルーメンにおけるコミュニティーの豊富さを高めることが観察されており、ルーメンと腸の微生物叢間のコミュニケーションを正に調整することができ、微生物叢の発達を促進する可能性を示唆しています .
ヒストン修飾研究
エピジェネティクスの分野では、イソ酪酸ナトリウムはヒストン修飾に貢献することが明らかになっています。 これは、遺伝子発現と細胞生理を調節する翻訳後修飾である、リシンイソ酪酸修飾の過程に関与しています .
食品産業における用途
イソ酪酸ナトリウムとは直接関係ありませんが、その構造上の類似体である酢酸イソ酪酸スクロースは、食品産業で広く使用されています。 これは安定した乳化を形成し、食品の食感と口当たりを向上させるため、イソ酪酸ナトリウムも同様の用途を持つ可能性があります .
離乳前の動物における抗酸化機能
研究によると、イソ酪酸ナトリウムの添加は、離乳前の乳牛の子牛における抗酸化機能を改善することができます。 これは、免疫システムを強化することで、若い動物の全体的な健康と幸福を向上させる可能性を示唆しています .
家禽の栄養
家禽において、イソ酪酸ナトリウムは、動物の健康、性能、飼料効率を改善するために使用されます。 これは、有害なバクテリアを抑制する選択的殺菌剤として機能し、鳥の健康に貢献します .
養殖
イソ酪酸ナトリウムとは直接関係ありませんが、酪酸ナトリウムなどの関連する化合物に関する研究では、養殖において利点があることが示されています。 これには、魚の免疫応答に関連するヒストン修飾と遺伝子発現の改善が含まれており、イソ酪酸ナトリウムは、この分野でも同様の用途を持つ可能性を示唆しています .
将来の方向性
The current outlook for the Sodium isobutyrate market is positive and it is expected to witness significant growth in the coming years . The increasing demand for Sodium isobutyrate in the food and beverage industry, particularly for the production of processed and convenience foods, is one of the key factors driving the market growth . Furthermore, the expanding cosmetic and personal care industry is anticipated to create lucrative opportunities for the Sodium isobutyrate market .
作用機序
Target of Action
Sodium isobutyrate, also known as isobutyric acid, primarily targets histone deacetylases (HDACs) . These enzymes are involved in the removal of acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. Its specific targets include HDAC1, HDAC2, and HDAC3 .
Mode of Action
Sodium isobutyrate acts as a histone deacetylase inhibitor . By inhibiting the action of HDACs, it prevents the removal of acetyl groups from histones. This results in a more relaxed DNA configuration, thereby influencing gene expression . It plays a predominant role in the epigenetic regulation of gene expression and cell function .
Biochemical Pathways
The action of sodium isobutyrate affects several biochemical pathways. It has a potent regulatory effect on gene expression, which is related to its role as a histone deacetylase inhibitor . It also impacts the expression of genes related to inflammatory response and reinforcement of the epithelial defense barrier . Furthermore, it influences the expression of genes related to epigenetic modifications .
Pharmacokinetics
It is known that butyrate, a bacterial metabolite synthesized in the gut, can enter the portal vein and interact with various organs . The absorption, distribution, metabolism, and excretion (ADME) properties of sodium isobutyrate and their impact on its bioavailability need further investigation.
Result of Action
The action of sodium isobutyrate leads to a twofold increase in the acetylation level of histone H4 at lysine 8 . This modification of histone acetylation levels can influence the expression of various genes, thereby impacting cellular functions . It showed no effect on the acetylation of histone h3 at lys9 .
特性
IUPAC Name |
sodium;2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2.Na/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEGKFXBDXYJIU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
79-31-2 (Parent) | |
| Record name | Propanoic acid, 2-methyl-, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1061368 | |
| Record name | Sodium isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
996-30-5 | |
| Record name | Propanoic acid, 2-methyl-, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-methyl-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.391 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of Sodium Isobutyrate?
A1: Sodium Isobutyrate, also known as sodium 2-methylpropanoate, is the sodium salt of isobutyric acid. Its molecular formula is C4H7NaO2 and its molecular weight is 110.09 g/mol. While spectroscopic data isn't explicitly provided in the provided abstracts, techniques like NMR and IR spectroscopy can be used to elucidate its structural features.
Q2: How does Sodium Isobutyrate impact the growth of certain microorganisms?
A: Research has shown that Sodium Isobutyrate is essential for the growth of certain anaerobic bacteria, such as Treponema microdentium, found in the oral cavity []. These bacteria require isobutyrate as a growth factor, alongside polyamines and a specific oxidation-reduction potential. This dependency arises from their inability to synthesize isobutyrate independently.
Q3: How is Sodium Isobutyrate involved in the biosynthesis of tylosin and fatty acids?
A: Studies using labelled Sodium Isobutyrate [(CD3)2-CHCOONa] in Streptomyces fradiae cultures revealed its role as a precursor to n-butyrate in the biosynthesis of tylosin and fatty acids []. The incorporated isobutyrate was found to be transformed into butyrate, ultimately contributing to the synthesis of even, straight-chain fatty acids.
Q4: What are the physical properties of Sodium Isobutyrate and other alkali-metal carboxylates at high temperatures?
A: Molten alkali-metal carboxylates, including Sodium Isobutyrate, exhibit interesting thermodynamic and transport properties []. Sodium Isobutyrate, specifically, transitions into a liquid crystal around 250 °C and becomes fully isotropic at 324 °C []. These transitions are accompanied by sharp changes in viscosity and ionic conductivity, making these materials intriguing for further study.
Q5: What are the potential applications of Sodium Isobutyrate in animal feed?
A: Research suggests that supplementing animal feed with Sodium Isobutyrate can positively influence animal growth and nutrient utilization. For instance, supplementing sheep feed with Sodium Isobutyrate led to increased body weight gain, improved feed conversion ratios, and higher dry matter intake []. Similarly, in cattle fed with urea-treated wheat straw, Sodium Isobutyrate supplementation enhanced crude protein digestibility, indicating improved nitrogen utilization [].
Q6: How is Sodium Isobutyrate analyzed in biological samples?
A: A rapid micro-method for measuring plasma volatile fatty acids, including Sodium Isobutyrate, has been developed []. This method involves ethanolic extraction of volatile fatty acids from plasma, followed by gas-liquid chromatography (GLC) analysis for quantification.
Q7: What are the phase behaviors observed in binary mixtures containing Sodium Isobutyrate?
A: The phase diagram of a binary mixture containing Sodium Isobutyrate and Sodium Butyrate has been investigated []. This system exhibits one eutectic and one metatectic phase equilibrium. Understanding such phase behavior is crucial for predicting the properties and potential applications of these mixtures.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



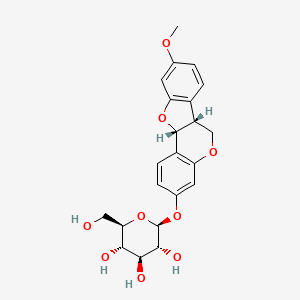
![5-[(3R,3'R,4'S,5'R)-4'-[fluoro(dimethyl)silyl]-5'-(2-hydroxyethyl)-3'-methyl-2-oxo-1-prop-2-enyl-5-spiro[indole-3,2'-oxolane]yl]-6-benzo[b][1,4]benzoxazepinone](/img/structure/B1264591.png)
![(2R,3S,5R)-2-[6-[[(1S,2S)-2-hydroxycyclopentyl]amino]-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1264592.png)
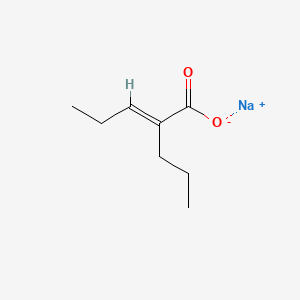
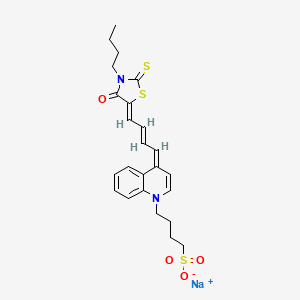

![(6S,7R,8aR)-N-[6-(dimethylamino)hexyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide](/img/structure/B1264597.png)
![4-[Methyl-(phenylmethyl)amino]-1-phenylbutane-1,3-diol](/img/structure/B1264598.png)
![(3S,4S)-N-[3-(dimethylamino)propyl]-3-[4-(hydroxymethyl)phenyl]-4-[(2-iodophenyl)methyl]-2-[(2-methoxyphenyl)methyl]-1-oxo-3H-isoquinoline-4-carboxamide](/img/structure/B1264602.png)
